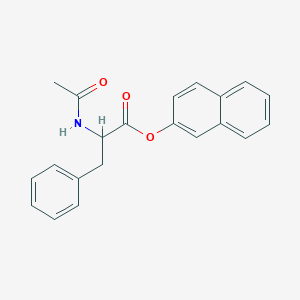

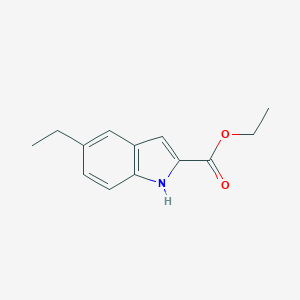

Ethyl 5-ethyl-1H-indole-2-carboxylate

Overview

Description

Ethyl 5-ethoxy-1H-indole-2-carboxylate and Ethyl 1H-indole-2-carboxylate are similar compounds. They are typically stored in a dark place, sealed in dry, and under -20C . They are solid in physical form .

Synthesis Analysis

While specific synthesis methods for “Ethyl 5-ethyl-1H-indole-2-carboxylate” were not found, indole derivatives have been synthesized for various biological activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .Molecular Structure Analysis

The molecular structure of similar compounds such as Ethyl 1H-indole-2-carboxylate has been analyzed . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

Ethyl 5-ethoxy-1H-indole-2-carboxylate has a molecular weight of 233.27 . It is solid in physical form .Scientific Research Applications

Comprehensive Analysis of 2-Carbethoxy-5-ethylindole Applications

Synthesis of Biologically Active Compounds: Indole derivatives have been widely used in the synthesis of compounds with significant biological activity. While specific research on 2-Carbethoxy-5-ethylindole is limited, related indole compounds have been utilized to create anti-allergic agents and other biologically active molecules that could potentially treat cancer cells, microbes, and various disorders .

Pharmaceutical Research: Indoles are a core structure in many synthetic drugs. The indole nucleus is known to bind with high affinity to multiple receptors, which is crucial in drug development. Therefore, 2-Carbethoxy-5-ethylindole may serve as a precursor or intermediate in the synthesis of pharmaceuticals aimed at treating a range of conditions .

Material Science: Given the experience of scientists in areas like material science with similar compounds, 2-Carbethoxy-5-ethylindole could be investigated for its potential applications in creating new materials or enhancing the properties of existing ones .

Chemical Synthesis: The compound’s potential for various chemical reactions, such as Friedel-Crafts acylation, suggests its utility in complex organic syntheses and the production of specialized chemicals .

Proteomics Research: As a product available for proteomics research, 2-Carbethoxy-5-ethylindole might be involved in studies related to protein structure and function, possibly as a reagent or a structural analog for more complex molecules .

Analytical Chemistry: In analytical chemistry, indole derivatives are often used as standards or reagents. 2-Carbethoxy-5-ethylindole could be used in method development or calibration processes within this field .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 5-ethyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-9-5-6-11-10(7-9)8-12(14-11)13(15)16-4-2/h5-8,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAHRSSJFSVBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190537 | |

| Record name | 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-ethyl-1H-indole-2-carboxylate | |

CAS RN |

37033-94-6 | |

| Record name | Ethyl 5-ethyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37033-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037033946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37033-94-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 5-ETHYL-2-INDOLECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NWP61DPJ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.